molecular formula C15H17NO3 B13039535 Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13039535
M. Wt: 259.30 g/mol
InChI Key: RMPZMCSSELRRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate: is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a methoxy and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

  • 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: Methyl5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H17NO3/c1-9-7-11(5-6-13(9)18-3)12-8-10(2)14(16-12)15(17)19-4/h5-8,16H,1-4H3

InChI Key

RMPZMCSSELRRFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(N2)C(=O)OC)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.